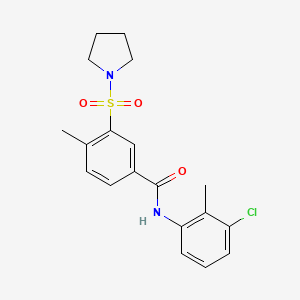
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine, also known as DMPP, is a chemical compound that has been of interest to the scientific community due to its potential as a ligand for various receptors. DMPP is a piperazine derivative that has been synthesized and studied for its potential use in drug development.
Wirkmechanismus
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine acts as a partial agonist at the GABA-A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine also acts as an agonist at the nicotinic acetylcholine receptor and the 5-HT3 receptor. The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine is not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine has been shown to have anxiolytic, analgesic, and anti-emetic effects in animal models. 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine has also been shown to have effects on the cardiovascular system, including decreasing heart rate and blood pressure. The biochemical and physiological effects of 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine require further study to fully understand its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various receptors. However, 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine also has limitations, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
For 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine research include further investigation of its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine has been studied for its potential as a ligand for various receptors, including the GABA-A receptor, the nicotinic acetylcholine receptor, and the 5-HT3 receptor. 1-(3,3-dimethylbutanoyl)-4-(2-pyridinyl)piperazine has also been studied for its potential use in drug development, including as an anti-anxiety agent, an analgesic, and an anti-emetic.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)12-14(19)18-10-8-17(9-11-18)13-6-4-5-7-16-13/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWTFWCBDLDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)

![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4852628.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)

![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)

![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![N-(3-{[(4-phenoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4852698.png)